molecular formula C9H6F4O2 B2817597 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid CAS No. 142044-52-8

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2817597
CAS No.: 142044-52-8
M. Wt: 222.139
InChI Key: SNSVFEGAHSFELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS: 142044-52-8) is a fluorinated aromatic acetic acid derivative with the molecular formula C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol . The compound features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a fluorine atom adjacent to the acetic acid moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research.

The compound is synthesized via reactions involving 4-(dimethylamino)pyridine and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) in methanol, yielding yellow crystals with well-defined ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra . Its purity and structural integrity are confirmed by mass spectrometry (MS) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom at the α-position influences acidity (pKa ≈ 2.8–3.2) and reactivity .

Properties

IUPAC Name

2-fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c10-7(8(14)15)5-1-3-6(4-2-5)9(11,12)13/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSVFEGAHSFELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid typically involves the fluorination of appropriate precursors. One common method includes the reaction of 2,4-diaminobenzoic acid with trifluoroethanol under specific conditions to yield the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and advanced purification techniques ensures the efficient and safe production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoro and trifluoromethyl groups to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acids.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : It is utilized in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Interaction Studies : 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is employed in biochemical assays to study enzyme interactions. Its structural features allow it to act as a probe, providing insights into enzyme mechanisms and activities.
  • Biochemical Pathways Modulation : The compound can modulate various biochemical pathways by interacting with specific molecular targets, enhancing its utility in biological research.

Medicine

  • Therapeutic Investigations : Research has focused on its potential therapeutic properties, particularly as a precursor for developing pharmaceutical agents. Its efficacy in treating diseases caused by pathogens like Cryptosporidium has been explored, showing promising results in potency and bioavailability.
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of related compounds have highlighted the importance of electron-withdrawing groups like fluorine in enhancing biological activity.

Industry

  • Agrochemicals Development : The compound is utilized in formulating agrochemicals, contributing to the development of pesticides and herbicides that require specific chemical properties for efficacy.
  • Materials Science : Its unique chemical characteristics make it suitable for producing specialized polymers and coatings used in various industrial applications.

Case Studies

  • Therapeutic Efficacy Against Cryptosporidiosis :
    • A study synthesized various derivatives of this compound to assess their potency against Cryptosporidium. The most effective derivative exhibited an EC50 value of 0.07 μM, demonstrating significant oral efficacy in mouse models .
  • Enzyme Binding Studies :
    • Research utilizing this compound as a probe revealed critical insights into enzyme-substrate interactions, highlighting its role in elucidating enzyme mechanisms within metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Crystallinity : Compound 24 forms stable yellow crystals due to the electron-withdrawing -CF₃ group, which enhances intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to the oily perfluorophenyl analog (22) .
  • Electrochemical Reactivity: The non-fluorinated analog, 2-(4-(trifluoromethyl)phenyl)acetic acid, undergoes electrochemical oxidation to form an anhydride with 20% yield, suggesting that the α-fluorine in 24 may reduce reactivity by destabilizing the transition state .

Spectroscopic and Electronic Properties

Table 2: NMR Chemical Shift Comparisons (δ, ppm)

Compound ¹⁹F NMR (CF₃) ¹⁹F NMR (α-F) ¹³C NMR (C=O) Electronic Effect of R
24 -63.5 -185.2 172.1 Strong -I effect from -CF₃
22 (C₆F₅) N/A -190.1 171.8 Extreme -I effect from C₆F₅
23 (C₆H₄-I) N/A -188.7 170.9 Moderate -I effect from -I
  • ¹⁹F NMR : The -CF₃ group in 24 resonates at -63.5 ppm , distinct from the α-fluorine signal at -185.2 ppm . The perfluorophenyl analog (22) lacks a -CF₃ group but shows a more upfield α-fluorine shift due to greater electron withdrawal.
  • Acidity: The α-fluorine in 24 lowers the pKa of the carboxylic acid (~2.9) compared to its non-fluorinated analog (pKa ~3.5), enhancing its hydrogen-bonding capacity .

Limitations and Challenges

  • Synthetic Yield : Electrochemical methods for 24 derivatives achieve only 20% yield , necessitating optimization .

Biological Activity

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic compound that exhibits significant biological activity. Its unique structure, characterized by both fluoro and trifluoromethyl substituents, enhances its chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula: C9H6F4O2
  • Molecular Weight: 222.14 g/mol
  • IUPAC Name: 2-fluoro-2-(4-(trifluoromethyl)phenyl)acetic acid
  • Purity: Typically around 95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoro and trifluoromethyl groups increases binding affinity and selectivity, allowing the compound to modulate key biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Interaction: It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with growth and proliferation.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of MCF-7 Cell Lines

  • IC50 Value: Approximately 8.47 µM after 72 hours of treatment.
  • Effects on Cell Viability:
    • At 5 µM: 43.89% viable cells
    • At 10 µM: 23.88% viable cells
    • At 20 µM: 15.05% viable cells .

Enzyme Interaction Studies

The compound has been utilized in biochemical assays to study enzyme interactions. Its ability to bind with matrix metalloproteinases (MMPs) suggests a role in inhibiting tumor growth through the modulation of extracellular matrix remodeling.

Binding Affinity:

  • MMP-2: Docking energy of -9.0 kcal/mol
  • MMP-9: Docking energy of -7.8 kcal/mol .

Comparative Analysis

The unique structure of this compound differentiates it from similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)phenylacetic acidLacks fluoro groupModerate activity
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acidDifferent fluoro positioningReduced potency

The dual substitution pattern in this compound enhances its utility in both research and industrial applications compared to its analogs .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for determining the therapeutic potential of this compound. Toxicological studies have indicated potential hepatotoxicity at high doses, necessitating caution in dosage optimization for therapeutic applications .

Toxicological Data Summary:

  • NOAEL (No Observed Adverse Effect Level): Approximately 40 mg/kg/day.
  • Observed Effects: Hepatocyte necrosis and mild anemia at higher doses .

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step processes starting with halogenated aromatic precursors. Key steps include:

  • Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under inert atmospheres to minimize side reactions.
  • Acetic Acid Moiety Introduction : Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) with bromoacetic acid derivatives, optimized at 60–80°C in anhydrous DMF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%). Yield optimization requires precise stoichiometric control of trifluoromethylphenyl intermediates and monitoring via TLC .

Q. Which analytical techniques are most effective for characterizing structural and purity attributes of this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR (δ -110 to -120 ppm for CF3_3 groups; δ -180 to -200 ppm for α-fluoroacetic moiety) distinguishes fluorinated positions. 1H^{1}\text{H} NMR resolves aromatic protons (JHF_{H-F} coupling constants ~8–12 Hz) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) coupled with high-resolution MS confirm molecular ion [M-H]^- at m/z 250.03 and detect impurities (<2%) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group on crystal packing, critical for solid-state reactivity studies .

Advanced Research Questions

Q. How can computational modeling predict biological activity and guide structural modifications?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., cyclooxygenase-2). The trifluoromethyl group’s electron-withdrawing effects enhance binding affinity to hydrophobic pockets (ΔG ≤ -8 kcal/mol) .
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for derivatization. The α-fluoroacetic moiety shows high electrophilicity (f+^+ ≈ 0.15), making it reactive toward thiols in enzyme active sites .
  • Molecular Dynamics (MD) : Simulates stability of protein-ligand complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare IC50_{50} values (e.g., enzyme inhibition) from independent studies using standardized assays (e.g., fluorogenic substrates vs. radiometric assays). Adjust for batch-to-batch purity variations via QC/QA protocols .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing CF3_3 with OCF3_3) and assess activity shifts. Para-substituted analogs show 3-fold higher potency than meta-substituted derivatives due to improved steric fit .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess off-target effects (e.g., hepatotoxicity risk) to explain discrepancies in in vivo vs. in vitro results .

Q. How can metabolic stability be evaluated for preclinical development?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. High clearance (>50 µL/min/mg) suggests rapid metabolism, necessitating prodrug strategies .
  • CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: BFC substrate) to quantify IC50_{50}. CF3_3-containing analogs often inhibit CYP2C9 (IC50_{50} ~10 µM), requiring structural mitigation .

Q. What methods address chirality in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Utilize Chiralpak® IA columns (n-hexane/isopropanol, 90:10) to resolve enantiomers. Retention times differ by ≥2 min for R/S configurations .
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica) achieves >90% ee for (R)-enantiomers, critical for CNS-targeting analogs .

Key Recommendations for Researchers

  • Prioritize batch consistency via rigorous QC (e.g., ≥95% purity by HPLC) to minimize experimental variability.
  • Combine computational and experimental workflows (e.g., ICReDD’s feedback loop ) to accelerate reaction optimization.
  • Explore chiral derivatives for targeted therapeutic applications, leveraging enzymatic resolution for scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.